3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran

Natural product chemistry Structural authentication Physicochemical profiling

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (CAS 78657-27-9, molecular formula C15H20O, molecular weight 216.32 g/mol) is a marine-derived dihydrobenzofuran sesquiterpene first isolated from the sea fan Gorgonia ventalina and commonly referred to as furoventalene. The compound features a partially saturated 4,5-dihydrobenzofuran core bearing a 4-methylpent-3-en-1-yl prenyl side chain at the C-6 position and a methyl group at C-3, distinguishing it from the fully aromatic benzofuran analog (CAS 25074-12-8).

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 78657-27-9
Cat. No. B12894108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran
CAS78657-27-9
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=COC2=C1CCC(=C2)CCC=C(C)C
InChIInChI=1S/C15H20O/c1-11(2)5-4-6-13-7-8-14-12(3)10-16-15(14)9-13/h5,9-10H,4,6-8H2,1-3H3
InChIKeyYOWQXCKVWMMQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (Furoventalene): Sourcing a Marine-Origin Non-Farnesyl Sesquiterpene


3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (CAS 78657-27-9, molecular formula C15H20O, molecular weight 216.32 g/mol) is a marine-derived dihydrobenzofuran sesquiterpene first isolated from the sea fan Gorgonia ventalina and commonly referred to as furoventalene [1]. The compound features a partially saturated 4,5-dihydrobenzofuran core bearing a 4-methylpent-3-en-1-yl prenyl side chain at the C-6 position and a methyl group at C-3, distinguishing it from the fully aromatic benzofuran analog (CAS 25074-12-8) [2]. It is classified as an irregular, non-farnesyl furanosesquiterpenoid within the broader chemical ecology of Caribbean gorgonian corals, where it co-occurs with furanotriene, isofuranotriene, and furanodiene as volatile secondary metabolites [3].

Why 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran Cannot Be Interchanged with Aromatic Benzofuran or Other In-Class Analogs


Targeted procurement of 3-methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (CAS 78657-27-9) is essential because the 4,5-dihydro saturation state fundamentally alters the electronic properties, conformational flexibility, and metabolic stability of the benzofuran scaffold relative to its fully aromatic counterpart (CAS 25074-12-8) [1]. Within the Gorgonia metabolome, furoventalene exhibits a distinct chemotype distribution pattern—present at varying concentrations across the majority of chemical profiles but not among the three most common metabolites (furanotriene, isofuranotriene, furanodiene, which occur in 6/10 profiles), making it a discriminant marker for specific colonies and geographic regions [2]. Generic substitution with more abundant furanosesquiterpenes such as pallescensins or euryfuran would introduce different carbon skeletons and oxidation patterns, confounding any structure-activity relationship (SAR) or metabolomic profiling study where the non-farnesyl dihydrobenzofuran architecture is the variable under investigation [3].

Quantitative Differentiation Evidence for 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (78657-27-9) Versus Closest Analogs


Dihydro vs. Aromatic Core: Molecular Formula and Property Divergence Between CAS 78657-27-9 and CAS 25074-12-8

The 4,5-dihydrobenzofuran core of CAS 78657-27-9 (C15H20O, MW 216.32, XLogP3-AA = 4.2) differs from the fully aromatic benzofuran analog furoventalene (CAS 25074-12-8, C15H18O, MW 214.30) by two additional hydrogen atoms, resulting in a saturated C4–C5 bond that eliminates ring conjugation across the bicyclic system [1]. This saturation reduces the computed XLogP3-AA by approximately 0.3–0.5 log units relative to the aromatic form (estimated XLogP3 ~4.5–4.7 for C15H18O analogs), increases molecular volume, and introduces a stereoelectronic environment distinct from planar benzofurans—consequential for receptor binding, metabolic oxidation susceptibility, and chromatographic retention behavior .

Natural product chemistry Structural authentication Physicochemical profiling

Chemotype Prevalence in Gorgonia spp.: Furoventalene as a Minority Metabolite Versus Dominant Furanotriene/Isofuranotriene/Furanodiene Cluster

In a comprehensive GC/MS and NMR profiling study of volatile metabolites from 10 distinct chemical profiles of Caribbean Gorgonia corals (G. ventalina, G. flabellum, G. mariae), furoventalene was detected at varying concentrations across the majority of chemical profiles but was not among the most abundant metabolites [1]. By contrast, furanotriene, isofuranotriene, and furanodiene were identified as the most common metabolites of the genus, present in 6 out of 10 chemical profiles, while metabolites such as 5,10-epoxymuurolane were found in significant quantities solely in profiles D and I, and α-himachalene served as a discriminant marker exclusively for profile K [1]. Furoventalene thus occupies a unique intermediate chemo-ecological niche—neither a dominant genus-wide metabolite nor a highly restricted marker—making it valuable for studies examining intraspecific chemical variability or ecological function of non-dominant secondary metabolites [2].

Marine chemical ecology Metabolomics Chemotaxonomy

Non-Farnesyl Sesquiterpene Biosynthetic Origin: Irregular Isoprenoid Skeleton Versus Canonical Farnesyl-Derived Furanosesquiterpenes

Furoventalene is explicitly classified as a non-farnesyl sesquiterpene, meaning its C15 carbon skeleton does not derive from the canonical (E,E)-farnesyl diphosphate cyclization pathway that generates the vast majority of sesquiterpenes [1]. This contrasts with co-occurring Gorgonia metabolites such as furanodiene and curzerene, which are farnesyl-derived germacrane-type sesquiterpenes [2]. The irregular isoprenoid assembly of furoventalene—featuring a 3-methylbenzofuran moiety fused to a prenyl side chain via a non-head-to-tail linkage—places it in a small subset of 'irregular' terpenoids that require distinct biosynthetic enzymes (e.g., irregular prenyltransferases) for their construction [1]. This biosynthetic divergence means that furoventalene cannot be biosynthetically inferred or replaced by farnesyl-derived analogs in studies of terpene synthase specificity, enzyme engineering, or biosynthetic gene cluster discovery [3].

Biosynthesis Terpene cyclization Natural product structural novelty

Synthetic Accessibility: Nickel-Catalyzed Coupling Yield Versus Traditional Multi-Step Annulation Routes

The Bergstrom and Reddy (1983) regiospecific total synthesis of furoventalene via nickel-catalyzed coupling of 4-methyl-3-penten-1-ylmagnesium bromide with 3-methyl-6-chlorobenzofuran was reported to proceed in high yield, representing a marked improvement over earlier multi-step annulation approaches described by Weinheimer and Washecheck (1969) that produced furoventalene in low, non-regioselective yields [1]. Subsequent microwave-assisted Friedel-Crafts methodology developed by Betz-Cichowicz and Van Dell (2007) further demonstrated that the first acylation step could be accelerated to achieve high yield in short reaction times, addressing the traditional challenges of low yield and extended reaction times that had characterized earlier syntheses [2]. The Hagiwara and Uda (1984) route via protected α-ketols provided an alternative four-step sequence producing tetrahydrobenzofuran intermediates en route to furoventalene, expanding the synthetic toolkit but without surpassing the nickel-catalyzed approach in overall efficiency [3]. These synthetic advances mean that sourcing furoventalene (CAS 78657-27-9) from a vendor employing optimized, high-yield methodology can substantially reduce cost relative to material produced via legacy low-yield routes.

Total synthesis Process chemistry Synthetic efficiency

Optimal Research and Industrial Application Scenarios for 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran (78657-27-9)


Marine Natural Product Reference Standard for Gorgonia-Derived Metabolomics and Chemotaxonomic Fingerprinting

Furoventalene serves as a mid-frequency chemotaxonomic marker for Gorgonia spp. metabolomic profiling. Its detection at varying concentrations across the majority of 10 distinct Gorgonia chemical profiles—in contrast to the more abundant furanotriene cluster (6/10 profiles) and highly restricted markers like α-himachalene (1/10 profiles)—makes it an essential authentic reference standard for GC/MS or LC/MS-based metabolite identification and quantification in Caribbean gorgonian coral studies [1]. Laboratories performing chemical ecology or marine natural product discovery on Gorgonia specimens require this specific CAS number to ensure positive identification of furoventalene in complex volatile extracts and to avoid misassignment with the aromatic benzofuran analog (CAS 25074-12-8) [2].

Dihydrobenzofuran Pharmacophore Scaffold for Structure-Activity Relationship (SAR) Studies

The 4,5-dihydrobenzofuran core of CAS 78657-27-9 provides a stereoelectronically and conformationally distinct scaffold relative to planar aromatic benzofurans (e.g., CAS 25074-12-8). With a computed XLogP3-AA of 4.2, zero hydrogen bond donors, and a single hydrogen bond acceptor, furoventalene occupies a defined physicochemical space (MW 216.32, rotatable bonds = 3) suitable as a baseline scaffold for systematic SAR exploration [1]. Researchers designing focused libraries around the dihydrobenzofuran chemotype should procure CAS 78657-27-9 specifically, as substitution with aromatic benzofuran analogs would confound the saturation-state variable that is central to the SAR hypothesis [2].

Non-Farnesyl Terpene Biosynthetic Pathway Elucidation and Enzyme Discovery

As one of the relatively few characterized non-farnesyl sesquiterpenes of marine origin, furoventalene represents a valuable substrate standard for studies investigating irregular terpene cyclases, prenyltransferases, and non-canonical terpene biosynthetic gene clusters [1]. Its irregular isoprenoid skeleton—assembled via non-head-to-tail prenyl coupling rather than the canonical (E,E)-farnesyl diphosphate pathway—makes it irreplaceable by farnesyl-derived sesquiterpenes such as furanodiene or curzerene for enzyme substrate screening or biosynthetic intermediate verification [2]. The availability of multiple total synthesis routes (nickel-catalyzed coupling, microwave-assisted Friedel-Crafts, and protected α-ketol annulation) [3] further supports its use as a synthetic standard for verifying proposed biosynthetic intermediates.

Ecological Function Studies: Feeding Deterrence and Chemical Defense in Marine Invertebrates

Furoventalene's natural occurrence in Gorgonia ventalina—a sea fan known to employ chemical defenses against generalist and specialist predators—positions it as a candidate compound for marine chemical ecology assays examining feeding deterrence, antifouling, or allelopathic activity [1]. Although direct quantitative bioassay data for isolated furoventalene against specific predators are not yet published in the open literature, its structural relationship to other bioactive dihydrobenzofuran natural products (e.g., awajanoran from marine-derived Acremonium sp.) [2] supports its prioritization for ecological function screening. Procurement of authenticated CAS 78657-27-9 ensures that ecological assay results can be unambiguously attributed to the 4,5-dihydrobenzofuran chemotype rather than the aromatic benzofuran analog [3].

Quote Request

Request a Quote for 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.